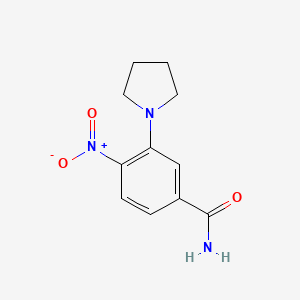

4-Nitro-3-(pyrrolidin-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-3-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c12-11(15)8-3-4-9(14(16)17)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHJYBLKEKQABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731627 | |

| Record name | 4-Nitro-3-(pyrrolidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917909-54-7 | |

| Record name | 4-Nitro-3-(pyrrolidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes for 4 Nitro 3 Pyrrolidin 1 Yl Benzamide

Established Synthetic Pathways and Precursorsnih.govresearchgate.netnih.gov

The synthesis of 4-Nitro-3-(pyrrolidin-1-yl)benzamide is not typically a single-step process. It involves the careful assembly of a substituted benzene (B151609) ring, leveraging the directing effects of its substituents to achieve the desired isomer. The established pathways generally begin with a commercially available, appropriately substituted nitrobenzene (B124822) derivative.

Strategic Approaches to Nitrobenzamide Core Constructionnih.gov

The formation of the benzamide (B126) functional group is a cornerstone of the synthesis. A primary strategy involves the conversion of a carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia (B1221849) or an amine.

A common precursor for the nitrobenzamide core is 4-nitrobenzoic acid. This is often converted to 4-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is highly reactive and can be treated with ammonia to form the primary benzamide.

Alternatively, direct amidation methods using coupling agents can be employed. These methods avoid the isolation of the often-sensitive acyl chloride.

A crucial consideration for this specific target molecule is the timing of the pyrrolidine (B122466) introduction. The benzamide group can be formed either before or after the pyrrolidine moiety is attached to the benzene ring. A logical and common pathway involves starting with a precursor that already contains a leaving group at the 3-position, such as 3-fluoro-4-nitrobenzoic acid. This acid can be converted to the corresponding benzamide first, followed by the substitution reaction with pyrrolidine.

Table 1: Key Precursors for Nitrobenzamide Core

| Precursor Compound | Role in Synthesis |

|---|---|

| 3-Fluoro-4-nitrobenzoic acid | Starting material containing the nitro group and a leaving group for pyrrolidine substitution. |

| 3-Chloro-4-nitrobenzoic acid | Alternative starting material to 3-fluoro-4-nitrobenzoic acid. |

| 4-Nitrobenzoyl chloride | A reactive intermediate for forming the amide bond. ctppc.org |

| Thionyl Chloride (SOCl₂) | Reagent for converting carboxylic acid to acyl chloride. researchgate.net |

Incorporation of the Pyrrolidine Moietynih.govnih.gov

The introduction of the pyrrolidine ring onto the nitrobenzamide core is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is highly effective due to the presence of the electron-withdrawing nitro group at the 4-position. The nitro group strongly activates the ortho position (C-3) towards nucleophilic attack by withdrawing electron density from the ring, thereby stabilizing the negatively charged intermediate (Meisenheimer complex).

In this step, a precursor like 3-fluoro-4-nitrobenzamide (B1312824) or 3-chloro-4-nitrobenzamide is treated with pyrrolidine. Pyrrolidine acts as the nucleophile, displacing the halide (F⁻ or Cl⁻) at the C-3 position. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions, often leading to higher yields and milder reaction conditions.

The versatility of the pyrrolidine scaffold is widely recognized in medicinal chemistry, and its incorporation into molecules is a well-practiced technique. nih.govnih.gov

Reaction Conditions and Catalytic Systems in Synthesisresearchgate.netctppc.orgnih.gov

The specific conditions for each synthetic step are critical for success.

Amide Formation: The conversion of the carboxylic acid to an acyl chloride using thionyl chloride is often performed in an inert solvent, and may be refluxed to ensure complete reaction. researchgate.net The subsequent reaction with ammonia or an amine is typically carried out at low temperatures (e.g., in an ice bath) to control the exothermicity of the reaction. ctppc.org

Nucleophilic Aromatic Substitution (SNAr): This step generally requires a polar aprotic solvent, such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724), to facilitate the reaction between the charged intermediate and the polar reactants. A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often added to neutralize the hydrogen halide formed during the reaction and to deprotonate the pyrrolidine, increasing its nucleophilicity. The reaction is typically heated to proceed at a reasonable rate.

Catalytic systems are not always necessary for the SNAr step, as the reaction is driven by the strong activation from the nitro group. However, in some cases, phase-transfer catalysts can be used to improve the reaction between reagents in different phases. For the amidation step, if not proceeding via an acyl chloride, peptide coupling reagents can be considered catalytic systems.

Table 2: Typical Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Catalyst/Additive |

|---|---|---|---|---|

| Acyl Chloride Formation | 3-Fluoro-4-nitrobenzoic acid, SOCl₂ | Toluene or neat | Reflux | Catalytic DMF |

| Amidation | 3-Fluoro-4-nitrobenzoyl chloride, NH₃ | Dichloromethane (B109758) (DCM), THF | 0 °C to Room Temp. | N/A |

Optimization Techniques for Reaction Yields and Selectivity

Optimizing the synthesis of this compound involves fine-tuning the reaction conditions to maximize the yield and purity of the final product. Key optimization strategies include:

Temperature Control: Carefully controlling the temperature during both the amidation and the SNAr reaction is crucial. For the SNAr reaction, gradually increasing the temperature can help identify the minimum required for the reaction to proceed, thus minimizing the formation of potential side products from decomposition at higher temperatures.

Stoichiometry: The molar ratio of the reactants plays a significant role. Using a slight excess of pyrrolidine in the SNAr step can help drive the reaction to completion. Similarly, the amount of base used should be sufficient to neutralize the acid byproduct without causing unwanted side reactions.

Solvent Choice: The choice of solvent can impact reaction rates and solubility of reactants. For the SNAr reaction, highly polar aprotic solvents are preferred as they can solvate the charged intermediates effectively.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged reaction times.

Novel Approaches and Innovations in Synthesis

While the established pathways are robust, modern synthetic chemistry continually seeks to improve efficiency, safety, and environmental impact. Innovations often focus on developing more selective and atom-economical reactions.

Chemo-, Regio-, and Stereoselective Synthetic Considerationsctppc.orgfrontiersin.org

Selectivity is a paramount consideration in the synthesis of a polysubstituted aromatic compound like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this synthesis, a key chemoselective challenge is ensuring the pyrrolidine reacts at the desired position on the benzene ring without interfering with the benzamide group. This is typically managed by the order of reactions—performing the SNAr reaction on a benzamide precursor ensures the amide is already in place.

Regioselectivity: This is perhaps the most critical aspect of the synthesis. The regioselectivity of the pyrrolidine addition is dictated by the powerful directing effect of the para-nitro group. The electron-withdrawing nature of the nitro group deactivates the entire ring to electrophilic substitution but strongly activates the positions ortho and para to it for nucleophilic substitution. Since the para position is already occupied by the nitro group itself, the nucleophile (pyrrolidine) is selectively directed to the ortho position (C-3) over the meta position (C-5). This inherent electronic preference makes the synthesis highly regioselective, yielding predominantly the desired 3-substituted product.

Stereoselectivity: The final molecule, this compound, is achiral. The pyrrolidine and benzamide groups lie on a plane of symmetry with respect to the benzene ring. Therefore, stereoisomers are not formed, and considerations of stereoselectivity are not applicable to the synthesis of the target compound itself. rsc.org

Innovations in this area could involve the use of novel catalytic systems that allow the reaction to proceed under milder conditions or with even greater selectivity, although the inherent electronics of the substrate already provide excellent regiocontrol. frontiersin.orgnih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of benzamides, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chemistryjournals.net These principles emphasize waste prevention, high atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. chemistryjournals.netnumberanalytics.com

Sustainable routes for preparing benzamides often focus on replacing hazardous reagents and volatile organic solvents with more benign alternatives. chemistryjournals.net Methodologies that align with these principles include:

Solvent-Free Reactions: Performing reactions without a solvent or in a deep eutectic solvent (DES) can significantly reduce waste. tandfonline.comtandfonline.comresearchgate.netmdpi.com For instance, the N-benzoylation of amines has been successfully achieved under solvent-free conditions using vinyl benzoate, with the product easily isolated by crystallization. tandfonline.comtandfonline.com

Aqueous Synthesis: Utilizing water as a solvent is a key green strategy due to its non-toxicity and abundance. chemistryjournals.netrsc.org High-temperature water has been used for the synthesis of benzimidazoles, a related heterocyclic structure, achieving yields comparable to or better than those in conventional organic solvents. rsc.org

Catalytic Routes: The use of catalysts, particularly reusable heterogeneous catalysts, is central to sustainable synthesis. numberanalytics.comresearchgate.net They allow for lower energy consumption and can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net For example, biocatalytic routes using enzymes like ω-transaminases and monoamine oxidases are being developed for the sustainable production of high-value chemicals. manchester.ac.ukmanchester.ac.uk

Renewable Feedstocks: A long-term goal of green chemistry is the use of renewable starting materials, such as those derived from biomass, to replace petrochemical feedstocks. chemistryjournals.netnumberanalytics.com

These sustainable approaches, while often developed for a range of compounds, provide a clear framework for designing environmentally friendly synthetic pathways to this compound and its derivatives. rsc.org

Ultrasound-Assisted Synthesis Methods for Related Benzamides

Ultrasound-assisted organic synthesis (UAOS) has emerged as a significant green chemistry tool, offering a powerful alternative to conventional heating methods for chemical reactions. nih.govrsc.org The physical phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, can dramatically enhance reaction rates and yields. nih.gov This technique has been successfully applied to the synthesis of various benzamide derivatives. nih.govnih.govresearchgate.net

Key advantages of using ultrasound in benzamide synthesis include:

Reduced Reaction Times: Reactions that might take many hours or even days using conventional stirring or reflux can often be completed in a much shorter timeframe. For example, the synthesis of certain azetidin-2-one (B1220530) derivatives from benzohydrazides was reduced from 8-10 hours under reflux to just 2 hours with ultrasonication. nih.gov

Increased Yields: The enhanced mass transfer and energy input from ultrasound can lead to higher product yields compared to traditional methods. rsc.orgresearchgate.net

Milder Conditions: Ultrasound can often promote reactions at lower bulk temperatures, which is beneficial for thermally sensitive substrates and for reducing energy consumption. researchgate.net

One notable application is the direct condensation of benzoic acids and amines to form benzamides. Using a reusable solid acid catalyst, this reaction proceeds efficiently under ultrasonic irradiation at room temperature, highlighting the method's simplicity and eco-friendly nature. researchgate.net

| Method Comparison for Benzamide Synthesis | Conventional Method | Ultrasound-Assisted Method | Reference |

| Reaction Time | 8–28 hours | ~2 hours | nih.gov |

| Conditions | High temperature (reflux) or long duration at room temp | Room temperature | researchgate.net |

| Yield | Moderate to Good (35-72%) | Excellent (66-96%) | rsc.orgresearchgate.net |

| Green Aspect | Higher energy consumption, longer process | Lower energy consumption, rapid process | nih.govresearchgate.net |

Derivatization and Functionalization of this compound

The structure of this compound contains several reactive sites—the nitro group, the pyrrolidine ring, the amide linkage, and the aromatic ring—making it a versatile scaffold for creating a diverse library of derivatives. tandfonline.comnih.govorganic-chemistry.orglibretexts.org

Chemical Transformations of the Nitro Group

The nitro group is a highly versatile functional group, primarily serving as a precursor to an amino group through reduction. libretexts.orgwikipedia.org This transformation is a cornerstone of aromatic chemistry, as it opens up a vast number of subsequent derivatization pathways.

Common methods for the reduction of an aromatic nitro group to an amine (an aniline (B41778) derivative) include:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). wikipedia.org

Dissolving metal reductions, such as with tin (Sn) or iron (Fe) in acidic media (e.g., HCl). youtube.com

Once the nitro group of this compound is reduced to form 4-Amino-3-(pyrrolidin-1-yl)benzamide , the resulting primary aromatic amine can undergo numerous reactions:

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly useful and can be replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form new amides or sulfonamides, respectively.

Alkylation: Direct alkylation to form secondary or tertiary amines.

Alternatively, the nitro group itself can be displaced via nucleophilic aromatic substitution (SNAAr), although this typically requires strong activation and forcing conditions.

Modifications and Reactions at the Pyrrolidine Heterocycle

The pyrrolidine ring is a common scaffold in medicinal chemistry, valued for its three-dimensional structure. nih.govwikipedia.org As a cyclic secondary amine, its nitrogen atom is nucleophilic and basic, representing a primary site for functionalization. wikipedia.org

Potential modifications to the pyrrolidine ring in this compound include:

N-Alkylation/N-Acylation: While the nitrogen is already part of the aromatic system, its reactivity is more akin to an aniline than a simple secondary amine. Further substitution on the nitrogen is generally not feasible without disrupting the ring.

Ring C-H Functionalization: More advanced methods allow for the direct functionalization of C-H bonds on the pyrrolidine ring, enabling the introduction of new substituents.

Ring-Opening Reactions: Under certain harsh conditions, the pyrrolidine ring could be cleaved.

Synthesis of Analogs: A common strategy in drug discovery involves synthesizing analogs with substituted pyrrolidine rings (e.g., with hydroxyl or methyl groups at the 3- or 4-positions of the pyrrolidine) and incorporating them into the benzamide structure to explore structure-activity relationships (SAR). mdpi.com

Amide Linkage Transformations and Diversification

The amide bond is a robust and fundamental linkage in chemistry and biology. google.com However, it can be transformed through several key reactions, allowing for molecular diversification. nih.gov

Key transformations involving the amide linkage of this compound include:

Hydrolysis: The amide can be hydrolyzed back to its constituent carboxylic acid (4-Nitro-3-(pyrrolidin-1-yl)benzoic acid ) and ammonia under acidic or basic conditions, often requiring heat. The resulting carboxylic acid is a valuable intermediate for creating other derivatives, such as esters or different amides.

Reduction: The amide can be reduced to an amine ([4-Nitro-3-(pyrrolidin-1-yl)phenyl]methanamine ) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This converts the benzamide into a benzylamine (B48309) derivative, significantly altering its chemical properties.

Dehydration: Conversion to a nitrile (4-Nitro-3-(pyrrolidin-1-yl)benzonitrile ) using dehydrating agents.

Vilsmeier-Haack type reactions: Activation of the amide carbonyl with reagents like triflic anhydride (B1165640) can make it susceptible to nucleophilic attack, enabling further functionalization. nih.gov

| Amide Transformation | Reagents | Product Functional Group | Reference |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | researchgate.net |

| Reduction | LiAlH₄ | Amine | nih.gov |

| Dehydration | SOCl₂, P₂O₅ | Nitrile | |

| Electrophilic Activation | Triflic Anhydride (Tf₂O) | Activated Amide (for further reaction) | nih.gov |

Aromatic Ring Functionalization and Substituent Effects

The benzene ring of this compound has three substituents that direct the position of any further electrophilic aromatic substitution (EAS). organic-chemistry.org The directing effects of these groups are crucial for predicting the outcome of reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Pyrrolidinyl Group (-NC₄H₈): This is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated into the ring.

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. nih.gov

Amide Group (-CONH₂): This is a deactivating, ortho, para-directing group. It withdraws electron density through resonance but directs ortho and para due to the lone pair on the amide nitrogen.

The positions on the aromatic ring are influenced as follows:

Position 2: ortho to the pyrrolidinyl group and ortho to the amide group. This position is highly activated.

Position 5: meta to the pyrrolidinyl group, meta to the nitro group, and para to the amide group.

Position 6: para to the pyrrolidinyl group and meta to the amide group. This position is also highly activated.

Purification and Isolation of this compound: Methodologies in Synthetic Protocols

The purification and isolation of the target compound, this compound, are critical steps in its synthesis to ensure the removal of impurities, unreacted starting materials, and by-products. The methodologies employed are standard laboratory techniques, adapted to the specific properties of the compound. These typically involve a combination of extraction, washing, chromatography, and crystallization.

Following the primary reaction, the crude product is often worked up by extraction. This involves partitioning the reaction mixture between an organic solvent, such as ethyl acetate (B1210297) (EtOAc), and water. nanobioletters.com The organic layer, containing the desired benzamide derivative, is then washed sequentially with water and a brine solution to remove any residual water-soluble impurities and salts. nanobioletters.com The organic extract is subsequently dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4) before the solvent is removed under reduced pressure (in vacuo) to yield the crude solid. nanobioletters.com

For further purification, column chromatography is a widely utilized technique. nanobioletters.com In this method, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel (SiO2). nanobioletters.com An appropriate eluent system, which can be a single solvent or a mixture of solvents, is then passed through the column. The choice of eluent is critical for achieving good separation. For benzamide derivatives, a common eluent is dichloromethane (CH2Cl2). nanobioletters.com The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Crystallization is another key method for purifying the final compound. This process relies on the principle that the solubility of a compound in a solvent changes with temperature. The crude product can be dissolved in a suitable hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the benzamide decreases, leading to the formation of crystals. Any impurities present in lower concentrations will remain in the solution. In some procedures for related benzamides, the product precipitates directly from the reaction mixture upon completion and can be collected by filtration. ctppc.org Subsequent washing of the collected solid with solvents like ethanol (B145695) and water can further remove impurities. ctppc.org

For specific applications requiring high purity, a combination of these techniques is often employed. The table below summarizes the general purification techniques mentioned in the synthesis of related benzamide compounds.

| Purification Technique | Description | Common Solvents/Reagents |

| Extraction | Partitioning the product between an organic solvent and an aqueous phase to separate water-soluble impurities. | Ethyl Acetate (EtOAc), Dichloromethane (CH2Cl2), Water, Brine |

| Washing | Washing the organic extract to remove residual impurities. | Water, Brine, Dilute acid/base solutions |

| Drying | Removing residual water from the organic extract. | Sodium Sulfate (Na2SO4), Magnesium Sulfate (MgSO4) |

| Column Chromatography | Separating the compound based on its affinity for a stationary phase, eluting with a mobile phase. | Silica Gel (SiO2), Dichloromethane (CH2Cl2) |

| Crystallization/Precipitation | Purifying the solid product based on solubility differences. | Ethanol, Water |

| Filtration | Separating the solid product from the liquid phase. | Not applicable |

It is important to note that the specific conditions for each purification step, such as the exact eluent composition for column chromatography or the optimal solvent for crystallization, would be determined based on the specific properties of this compound and the impurities present in the crude reaction mixture.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of "4-Nitro-3-(pyrrolidin-1-yl)benzamide" by identifying the number and type of unique proton and carbon environments.

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals for the protons of the pyrrolidine (B122466) ring and the substituted benzene (B151609) ring. The aromatic region typically displays a complex splitting pattern due to the specific substitution. The proton ortho to the nitro group and meta to the amide group is expected to be the most downfield-shifted aromatic proton due to the strong electron-withdrawing nature of the nitro substituent. The amide protons (-CONH₂) appear as a broad singlet, and the pyrrolidine protons show characteristic multiplets corresponding to their positions on the saturated ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the benzamide (B126) group appears significantly downfield (~165-170 ppm). The aromatic carbons exhibit a range of chemical shifts influenced by the electronic effects of the nitro, pyrrolidinyl, and carboxamide substituents. The carbon atom bonded to the nitro group (C-4) is highly deshielded, while the carbon attached to the nitrogen of the pyrrolidine ring (C-3) is also shifted downfield. The two sets of methylene (B1212753) carbons in the pyrrolidine ring are observed in the aliphatic region of the spectrum.

Below are the anticipated chemical shifts for "this compound," based on established substituent effects and data from analogous structures.

Interactive Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to -NO₂) | ~8.1 - 8.3 | d | ~2.0 - 2.5 |

| Aromatic H (ortho to -CONH₂) | ~7.8 - 8.0 | dd | ~8.5 - 9.0, ~2.0 - 2.5 |

| Aromatic H (meta to -NO₂) | ~7.0 - 7.2 | d | ~8.5 - 9.0 |

| Amide (-CONH₂) | ~7.5 - 8.0 | br s | N/A |

| Pyrrolidine (-NCH₂-) | ~3.4 - 3.6 | t | ~6.5 - 7.0 |

| Pyrrolidine (-CH₂CH₂N-) | ~2.0 - 2.2 | m | ~6.5 - 7.0 |

Interactive Table: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C =O) | ~167.0 |

| Aromatic C (C-NO₂) | ~148.0 |

| Aromatic C (C-N(pyrrolidine)) | ~145.0 |

| Aromatic C (C-CONH₂) | ~135.0 |

| Aromatic CH (ortho to -NO₂) | ~130.0 |

| Aromatic CH (ortho to -CONH₂) | ~125.0 |

| Aromatic CH (meta to -NO₂) | ~118.0 |

| Pyrrolidine (-NC H₂-) | ~52.0 |

| Pyrrolidine (-C H₂CH₂N-) | ~26.0 |

While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling networks. For "this compound," COSY spectra would show correlations between adjacent aromatic protons, confirming their relative positions on the benzene ring. sdsu.eduwikipedia.org It would also clearly map the connectivity within the pyrrolidine ring, showing cross-peaks between the N-CH₂ protons and the adjacent -CH₂CH₂- protons. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). sdsu.eduwikipedia.org Each protonated carbon atom in the molecule would produce a cross-peak corresponding to its ¹H and ¹³C chemical shifts. This allows for the unambiguous assignment of each carbon signal to its attached proton(s), such as linking the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds, ²J and ³J) between protons and carbons. sdsu.eduwikipedia.org HMBC is crucial for piecing together the molecular fragments. Key correlations would include:

Cross-peaks between the pyrrolidine N-CH₂ protons and the aromatic carbons C-3, C-2, and C-4, confirming the attachment point of the pyrrolidine ring to the benzene ring.

Correlations from the aromatic proton ortho to the amide group to the carbonyl carbon, confirming the position of the benzamide functionality.

Solid-state NMR (ssNMR) is a technique used to study the structure and dynamics of materials in the solid phase. It is particularly valuable for analyzing crystalline or amorphous solids that are insoluble or would provide uninformative spectra in solution. As of now, there is no publicly available literature or data regarding the application of solid-state NMR to "this compound." Such a study could, however, provide insights into its crystalline packing, polymorphism, and intermolecular interactions in the solid state.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary analytical technique for determining the precise molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion, serving as a powerful confirmation of the compound's identity. For "this compound" (C₁₁H₁₃N₃O₃), the theoretical exact mass can be calculated.

Interactive Table: HRMS Data for [M+H]⁺ Ion

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃N₃O₃ |

| Theoretical Exact Mass (Monoisotopic) | 235.0957 g/mol |

| Predicted [M+H]⁺ Ion | 236.1035 |

Experimental verification of the m/z value of the protonated molecule ([M+H]⁺) at 236.1035 via HRMS would provide strong evidence for the elemental composition C₁₁H₁₄N₃O₃⁺, consistent with the proposed structure.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. researchgate.net The fragmentation of "this compound" is expected to follow pathways characteristic of nitroaromatic and benzamide compounds. researchgate.netwvu.edunih.gov

Key predicted fragmentation pathways include:

Loss of the Nitro Group: Cleavage of the C-NO₂ bond, resulting in the loss of NO₂ (46 Da) or NO (30 Da).

Fragmentation of the Amide: Loss of the amide group as NH₂ (16 Da) or the entire carboxamide moiety.

Cleavage of the Pyrrolidine Ring: Loss of the entire pyrrolidine ring (70 Da) is a common pathway for related structures. wvu.edu The ring itself can also undergo fragmentation.

Interactive Table: Predicted Key MS/MS Fragment Ions for [M+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Inferred Fragment Structure |

| 236.10 | 190.09 | NO₂ (46.01 Da) | [M+H-NO₂]⁺ |

| 236.10 | 219.08 | NH₃ (17.02 Da) | [M+H-NH₃]⁺ (from amide) |

| 236.10 | 166.06 | Pyrrolidine (70.06 Da) | [M+H-C₄H₈N]⁺ |

| 190.09 | 162.09 | CO (28.00 Da) | [M+H-NO₂-CO]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight and elucidating the structure of polar molecules like this compound. In positive ion mode (ESI+), the compound would be expected to be readily protonated, primarily at the pyrrolidine nitrogen or the amide oxygen, to yield the pseudomolecular ion [M+H]⁺.

High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the confirmation of the elemental composition (C₁₁H₁₃N₃O₃). For instance, a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, showed a clear [M+H]⁺ ion in its ESI-MS spectrum, which was used to confirm its calculated mass with high accuracy. mdpi.com

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would induce fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the pyrrolidine ring. The identification of isobaric product ions, which have the same nominal mass but different structures, can often be resolved using multistage mass spectrometry (MSⁿ) and deuterium (B1214612) labeling experiments. mdpi.com

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Origin |

|---|---|

| [M+H]⁺ | Protonated parent molecule |

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-C₄H₈N]⁺ | Cleavage and loss of the pyrrolidine moiety |

| [C₇H₄NO₃]⁺ | 4-Nitrobenzoyl cation |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, these methods would confirm the presence of the key amide, nitro, aromatic, and pyrrolidine groups.

The IR spectrum would be expected to show strong, characteristic absorption bands. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two bands in the 3400-3100 cm⁻¹ region. The C=O stretch of the amide (Amide I band) is a very strong and sharp band usually found between 1680 and 1630 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would produce two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. C-N stretching from the pyrrolidine ring and the aromatic amine linkage would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for observing the aromatic C-C ring stretching vibrations and the symmetric stretch of the nitro group. The combination of both IR and Raman data provides a more complete vibrational profile of the molecule. acs.org

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3400-3100 | IR |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680-1630 | IR, Raman |

| Nitro (-NO₂) | Asymmetric Stretch | 1550-1500 | IR |

| Nitro (-NO₂) | Symmetric Stretch | 1360-1300 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1600-1450 | IR, Raman |

| Aromatic Ring | C-H Stretch | 3100-3000 | IR, Raman |

| Pyrrolidine | C-H Stretch | 2980-2850 | IR, Raman |

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles.

Single-Crystal X-ray Diffraction (SCXRD) Protocols

To perform SCXRD analysis, a high-quality single crystal of this compound would need to be grown, typically by slow evaporation from a suitable solvent. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is processed to generate an electron density map, from which the atomic positions are determined and the molecular structure is refined. nist.govnanobioletters.com This process yields precise data on the crystal system, space group, and unit cell dimensions. For example, the related compound 3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide was found to crystallize in the monoclinic P2₁/c space group. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The refined crystal structure allows for a detailed analysis of how molecules pack in the crystal lattice. This analysis is crucial for understanding solid-state properties. Key intermolecular interactions, such as hydrogen bonds, are identified. For this compound, strong hydrogen bonds would be expected between the amide N-H donors and the amide C=O or nitro group oxygen acceptors of neighboring molecules, likely forming chains or layered networks. nih.gov Weaker C-H···O interactions involving aromatic or pyrrolidine C-H bonds may also play a significant role in stabilizing the crystal packing. nih.gov

Conformational Analysis in the Crystalline State

SCXRD reveals the specific conformation adopted by the molecule in the solid state. Key conformational features for this compound include the puckering of the five-membered pyrrolidine ring (which often adopts an envelope or twisted conformation) and the dihedral angles between the plane of the benzene ring and the substituents. nih.govnih.gov For instance, the nitro group and the pyrrolidine ring are likely to be twisted out of the plane of the benzene ring to minimize steric hindrance. In a related structure, 3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide, the pyrrolidine ring adopts a half-chair conformation, and the nitro group is twisted by 15.18° relative to the benzene ring. nih.gov

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC) is the method of choice for purity analysis. A reversed-phase (RP-HPLC) method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. For a moderately polar compound like this, gradient elution would provide efficient separation. Detection is commonly achieved using a UV detector, set to a wavelength where the nitroaromatic chromophore absorbs strongly (likely around 260-300 nm). For applications requiring mass spectrometry detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) would be used in the mobile phase instead of non-volatile acids like phosphoric acid. researchgate.net

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor reaction progress and for preliminary purity checks, often using a mobile phase composed of solvents like ethyl acetate and hexane (B92381).

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(3-chlorophenethyl)-4-nitrobenzamide |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of benzamide derivatives. The development of a robust HPLC method for "this compound" would typically involve optimizing several critical parameters to achieve efficient separation from starting materials, intermediates, and potential by-products.

Research Findings: While a specific validated HPLC method for "this compound" is not extensively documented in publicly available literature, methods for structurally related compounds provide a framework for its analysis. Reverse-phase HPLC (RP-HPLC) is the most common approach. wu.ac.th The separation is typically achieved on columns with a non-polar stationary phase, such as C8 or C18, which effectively retain the moderately polar benzamide structure. wu.ac.thnih.gov

The mobile phase composition is a critical factor. A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer is standard. nih.gov The aqueous phase is often acidified with formic acid or phosphoric acid to ensure sharp peak shapes by suppressing the ionization of any free silanol (B1196071) groups on the column packing. sielc.com For instance, a method for a related nitrobenzamide derivative used a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com UV detection is highly suitable for this compound due to the presence of the nitro group and the benzene ring, which are strong chromophores. A detection wavelength in the range of 230-265 nm would likely provide high sensitivity. wu.ac.thnih.gov

The table below outlines typical parameters for developing an HPLC method for "this compound," based on established methods for similar analytes.

| Parameter | Typical Specification | Rationale |

| Chromatography Mode | Reverse-Phase (RP-HPLC) | Suitable for moderately polar compounds. |

| Column | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and resolution for aromatic compounds. wu.ac.th |

| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | Acid modifier improves peak shape and reproducibility. sielc.com |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for RP-HPLC. nih.gov |

| Elution Mode | Gradient | Allows for efficient elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. nih.govresearchgate.net |

| Column Temperature | 25-40 °C | Temperature control ensures reproducible retention times. nih.gov |

| Detection | UV-Vis or Photodiode Array (PDA) | The nitro and phenyl groups allow for strong UV absorbance. wu.ac.th |

| Detection Wavelength | ~254 nm | A common wavelength for detecting aromatic compounds. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and structural elucidation of volatile and thermally stable organic compounds.

Research Findings: For "this compound," GC-MS analysis would serve as a confirmatory method for its identity. The compound would first be separated from other components in the GC column based on its boiling point and interactions with the stationary phase. Post-separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum provides two crucial pieces of information:

Molecular Ion Peak (M+): This peak corresponds to the intact molecule that has lost one electron, and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound.

Fragmentation Pattern: The high energy of electron ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. This fragmentation pattern acts as a unique "fingerprint" for the molecule, allowing for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pathways.

While specific GC-MS data for "this compound" is not detailed in the searched literature, analysis of related benzamide and nitroaromatic structures shows that characteristic fragments would include ions corresponding to the loss of the nitro group (NO2), the pyrrolidine ring, and cleavage of the amide bond. researchgate.net This technique is particularly useful for differentiating between isomers, which may have very similar properties in other analytical methods but often yield distinct fragmentation patterns in MS. researchgate.net

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions. In the synthesis of "this compound," TLC would be used to track the consumption of starting materials and the formation of the desired product.

Research Findings: The synthesis of this compound likely involves the reaction between a derivative of 4-chloro-3-nitrobenzoic acid and pyrrolidine. To monitor this reaction, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) alongside spots of the pure starting materials.

The plate is then placed in a sealed chamber containing a suitable solvent system (eluent), commonly a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. As the eluent moves up the plate by capillary action, it carries the compounds with it at different rates based on their polarity and affinity for the stationary phase.

Visualization: Since the starting materials and the product contain chromophores (benzene ring, nitro group), they can be easily visualized under UV light (typically at 254 nm), where they appear as dark spots.

Interpretation: As the reaction proceeds, the TLC spot corresponding to the starting material (e.g., 4-chloro-3-nitrobenzamide) will diminish in intensity, while a new spot, representing the more polar "this compound" product, will appear and grow stronger. The reaction is considered complete when the starting material spot is no longer visible. The retention factor (Rf) value of each spot provides a consistent measure for comparison.

| Component | Expected Relative Rf Value | Rationale |

| Starting Material (e.g., 4-chloro-3-nitrobenzamide) | High | Generally less polar than the product. |

| Product (this compound) | Low | The addition of the pyrrolidine group increases polarity, leading to stronger interaction with the silica gel and thus a lower Rf value. |

Elemental Analysis Methodologies

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a pure sample. It is a critical step in confirming the empirical and molecular formula of a newly synthesized compound like "this compound."

Research Findings: The molecular formula for "this compound" is C11H13N3O3, with a molecular weight of 235.24 g/mol . The theoretical elemental composition can be calculated from this formula. An experimental analysis is then performed using a CHN analyzer, which combusts the sample and quantifies the resulting CO2, H2O, and N2 gases. The experimental values are then compared to the theoretical values. A close match (typically within ±0.4%) provides strong evidence that the correct compound has been synthesized with high purity.

The table below shows the calculated theoretical elemental composition for "this compound."

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 56.18% |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.58% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 17.87% |

| Oxygen | O | 16.00 | 3 | 48.00 | 20.41% |

| Total | 235.27 | 100.00% |

Theoretical Chemistry and Computational Studies of 4 Nitro 3 Pyrrolidin 1 Yl Benzamide

Quantum Mechanical Calculations (Density Functional Theory, ab initio)

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Using methods like Density Functional Theory (DFT) or ab initio calculations, researchers can model the behavior of electrons and predict a variety of chemical and physical properties.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the bond lengths, bond angles, and dihedral angles are adjusted to find the lowest energy conformation. For a molecule like 4-Nitro-3-(pyrrolidin-1-yl)benzamide, which has several rotatable bonds (e.g., between the phenyl ring and the amide group, and the C-N bond of the pyrrolidine (B122466) ring), conformational analysis is performed to identify various stable isomers (conformers) and their relative energies. This would reveal the preferred spatial arrangement of the pyrrolidine ring relative to the substituted benzamide (B126) core.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis (HOMO/LUMO)

This analysis examines the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, this analysis would pinpoint how the electron-withdrawing nitro group and the electron-donating pyrrolidinyl group influence the electronic environment and reactivity of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution across a molecule's surface. It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, an MEP map would visually identify the electron-rich areas, likely around the oxygen atoms of the nitro and amide groups, and electron-poor regions, providing insights into its intermolecular interaction patterns.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for confirming the molecular structure.

IR (Infrared): The vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., C=O, N-O, N-H, C-N) can be calculated to generate a theoretical IR spectrum.

UV-Vis (Ultraviolet-Visible): Calculations can predict the electronic transitions between molecular orbitals, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, often related to π-π* and n-π* transitions within the aromatic and nitro-group systems.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While quantum mechanics looks at static structures, molecular dynamics (MD) simulations model the movement of atoms over time. By simulating the molecule in a given environment (like a solvent), MD can assess the stability of different conformations identified through quantum calculations. It provides a dynamic picture of how the molecule flexes, rotates, and vibrates, revealing its conformational flexibility and the stability of its hydrogen bonds and other non-covalent interactions under realistic conditions.

Molecular Interaction Studies and Binding Affinity Predictions (non-biological targets)

Computational docking and binding free energy calculations can be used to predict how this compound might interact with various non-biological materials or host molecules. These studies could explore its potential for applications in materials science or supramolecular chemistry by predicting the strength and nature of its binding to different surfaces or within cavities, based on electrostatic, van der Waals, and other intermolecular forces.

Without published research specifically investigating This compound , the detailed theoretical data required to populate these sections remains unavailable.

Structure-Property Relationship (SPR) Derivation through Computational Approaches

Structure-Property Relationships (SPRs) are fundamental to medicinal chemistry and materials science, establishing a correlation between a molecule's three-dimensional structure and its physicochemical or biological properties. Computational approaches offer a rapid and cost-effective means to derive these relationships for novel compounds like this compound.

A common starting point for SPR studies is the calculation of various molecular descriptors using quantum chemical methods, such as Density Functional Theory (DFT), or semi-empirical methods. These descriptors quantify different aspects of the molecule's structure and electronic character. For a series of related benzamide derivatives, these descriptors can be used to build a quantitative model, often through Quantitative Structure-Activity Relationship (QSAR) studies.

For instance, a QSAR study on a series of 3-nitro-2,4,6-trihydroxy benzamides utilized physicochemical descriptors to understand their inhibitory activity. researchgate.net Similar descriptors would be calculated for this compound and its analogues to correlate structural features with a property of interest.

Key Physicochemical Descriptors and Their Relevance:

| Descriptor | Description | Relevance to this compound |

| Molar Volume (MV) | The volume occupied by one mole of the substance. | Influences how the molecule fits into a receptor site or its transport properties across membranes. |

| LogP (Partition Coefficient) | A measure of a compound's lipophilicity, representing the ratio of its concentration in a mixture of two immiscible phases (octanol and water). | Critical for predicting pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). A balanced LogP is often sought for drug candidates. researchgate.net |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Related to the volume of the molecule and the London dispersion forces that can be involved in binding to a biological target. researchgate.net |

| Hydration Energy (HE) | The energy released upon solvation of an ion in water. | Indicates the molecule's affinity for aqueous environments, which is important for solubility and bioavailability. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap suggests higher reactivity. For this compound, this would indicate its kinetic stability and potential for chemical reactions. nih.gov |

| Global Electrophilicity (ω) | A measure of the energy stabilization when a system acquires an additional electronic charge from the environment. | Helps to classify the molecule as an electrophile. A higher value suggests a stronger electrophilic character, which can be crucial for its interaction with biological nucleophiles. nih.govsemanticscholar.org |

| Global Nucleophilicity (N) | A measure of the molecule's ability to donate electrons. | Classifies the molecule's nucleophilic character, which is important for understanding its reactivity in polar reactions. nih.govsemanticscholar.org |

By calculating these descriptors for a series of molecules where the pyrrolidinyl, nitro, or benzamide moieties are systematically modified, a QSAR model can be developed. This model, often a linear or non-linear equation, can then be used to predict the properties of unsynthesized analogues, guiding the design of compounds with optimized characteristics. Molecular docking studies on nitro-substituted benzamide derivatives have also been used to understand how these molecules bind to enzymes, providing a structural basis for their biological activity. nih.govresearchgate.net

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, computational reaction pathway analysis can be employed to understand its synthesis, potential metabolic transformations, or its mode of action if it acts as a covalent inhibitor.

This analysis typically involves the use of quantum chemical methods, like DFT, to map out the potential energy surface (PES) of a reaction. Key steps in this process include:

Locating Stationary Points: Geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures. Transition state (TS) structures, which represent the energy maxima along the reaction coordinate, are also located.

Frequency Calculations: These are performed to characterize the stationary points. Reactants, products, and intermediates should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the reaction of interest.

Energy Profile: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. The energy difference between the reactants and the highest transition state gives the activation energy, which is a key determinant of the reaction rate.

A comprehensive study on the cycloaddition reaction of (1E,3E)-1,4-dinitro-1,3-butadiene with an N-methyl azomethine ylide illustrates the power of this approach. nih.gov DFT calculations were used to show that the reaction proceeds through a polar mechanism and to explain why only one specific product is formed. nih.gov Similarly, for this compound, one could investigate its synthesis, for example, the nucleophilic aromatic substitution of a di-nitro precursor with pyrrolidine. Computational analysis could reveal the transition state structure and the activation energy for this process, providing a deeper understanding of the reaction conditions required.

Furthermore, if the molecule is proposed to have a biological function, such as enzyme inhibition, computational analysis can be used to model the reaction between the molecule and the active site of the enzyme. This can elucidate the mechanism of inhibition, for example, by identifying the key amino acid residues involved in the binding and catalytic transformation of the inhibitor.

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 3 Pyrrolidin 1 Yl Benzamide

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of 4-Nitro-3-(pyrrolidin-1-yl)benzamide is characterized by a variety of nucleophilic and electrophilic reaction pathways centered on its distinct functional moieties.

The nitro group is a strong electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic attack. wikipedia.org This activation is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, the nitro group at C-4 activates the C-3 and C-5 positions for nucleophilic aromatic substitution (SNAr). However, the presence of the electron-donating pyrrolidine (B122466) group at the C-3 position deactivates this site for nucleophilic attack and directs the substitution to the C-5 position.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence. wikipedia.org A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of the nitro group is crucial for stabilizing this negatively charged intermediate. nih.gov Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. While fluoride (B91410) is often the best leaving group in SNAr reactions, other halogens and even the nitro group itself can be displaced. wikipedia.orgrsc.org Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, particularly with less stabilized anionic intermediates or good leaving groups. nih.gov

The nitro group itself can be the target of chemical transformation, most notably reduction to an amino group. This transformation is of great industrial importance. The reduction of aromatic nitro compounds can proceed through various pathways, often involving nitroso and hydroxylamine (B1172632) intermediates. nih.govgoogle.com A variety of reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: Reagents such as palladium on carbon (Pd/C) or Raney nickel are effective for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal/Acid Systems: Iron or zinc in the presence of an acid like acetic acid provides a milder method for reducing nitro groups. commonorganicchemistry.com

Other Reagents: Tin(II) chloride and sodium hydrosulfite are also commonly used. wikipedia.org

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, lithium aluminum hydride (LiAlH4) is generally not used for the reduction of aryl nitro compounds to amines as it tends to form azo compounds. commonorganicchemistry.com

The pyrrolidine ring in this compound is a secondary amine derivative and as such, its nitrogen atom is nucleophilic and basic. bldpharm.com The pyrrolidine moiety can undergo several chemical transformations.

One significant reaction is N-dealkylation , the removal of an alkyl group from an amine. This is a common metabolic pathway for many drugs containing alkylamino groups and can also be achieved through various chemical methods. mdpi.comsemanticscholar.orgmdpi.com The von Braun reaction, using cyanogen (B1215507) bromide, is a classical method for N-dealkylation. mdpi.com Mechanistically, cytochrome P450-catalyzed N-dealkylation in biological systems involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable intermediate that spontaneously breaks down. mdpi.com

The pyrrolidine ring can also be synthesized or modified through various synthetic strategies, including 1,3-dipolar cycloadditions. bldpharm.com

The amide linkage in this compound is a key structural feature that can undergo chemical transformations, primarily hydrolysis. The hydrolysis of amides can be catalyzed by either acid or base.

Studies on the acid-catalyzed hydrolysis of related N-methyl-N-nitrobenzamides have shown that the mechanism can vary with acid concentration. rsc.org At lower acidities, a non-catalyzed pathway involving thermal rearrangement and expulsion of N2O may occur. At higher acidities, an acid-catalyzed pathway (A-2 mechanism) becomes dominant, involving protonation of the substrate followed by a rate-limiting attack of water at the carbonyl carbon. rsc.orgjcsp.org.pk For some benzamides in concentrated sulfuric acid, a unimolecular (A-1) mechanism involving the formation of an acyl cation has been proposed. rsc.org

The substituent on the aromatic ring can influence the rate of hydrolysis. Electron-withdrawing groups on the phenyl ring of N-methyl-N-nitrobenzamides were found to accelerate the non-catalyzed hydrolysis, while they decelerate the acid-catalyzed reaction. rsc.org

The following table summarizes the expected reactivity at each functional group of this compound:

| Functional Group | Potential Reactions | Reagents/Conditions | Products |

| Nitro Group | Aromatic Nucleophilic Substitution (at C-5) | Strong Nucleophiles | 5-substituted-4-nitro-3-(pyrrolidin-1-yl)benzamide |

| Reduction | H2/Pd/C, Fe/AcOH, SnCl2 | 4-Amino-3-(pyrrolidin-1-yl)benzamide | |

| Pyrrolidine Moiety | N-Dealkylation | Cyanogen Bromide, Metabolic Enzymes | 3-Amino-4-nitrobenzamide derivative |

| Amide Linkage | Hydrolysis | Acid or Base | 4-Nitro-3-(pyrrolidin-1-yl)benzoic acid and ammonia (B1221849) |

Participation in Name Reactions and Catalytic Cycles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.org Recently, this reaction has been extended to include nitroarenes as coupling partners, where the nitro group acts as a leaving group. researchgate.net This suggests that this compound could potentially undergo Buchwald-Hartwig amination to replace the nitro group with another amine, although the presence of the pyrrolidine and amide functionalities might influence the reaction's feasibility and outcome.

The Ullmann condensation is another important reaction for the formation of C-N bonds, typically involving the coupling of an aryl halide with an amine, alcohol, or thiol, catalyzed by copper. Given the presence of the pyrrolidine nitrogen, it is conceivable that derivatives of this compound could be synthesized or participate in Ullmann-type reactions.

Photochemical and Thermal Transformations

The photochemistry of nitroaromatic compounds is a well-studied field, characterized by rapid intersystem crossing from the initially excited singlet state to a triplet state. acs.orgrsc.org This efficient intersystem crossing often leads to low fluorescence quantum yields. rsc.org Upon photoexcitation, nitroaromatic compounds can undergo various transformations, including the dissociation of the C-NO2 bond to release nitric oxide (NO) and form an aryloxy radical. researchgate.net This process is thought to proceed through a nitro-nitrite rearrangement. rsc.org The photolysis of some nitroaromatic compounds has been shown to produce nitrous acid (HONO). acs.org

The thermal decomposition of nitroaromatic compounds has also been investigated. For some compounds, the initial step is the cleavage of the C-NO2 bond. researchgate.net The thermal stability of these compounds can be influenced by the presence of other functional groups. For example, the decomposition of some nitro-containing heterocycles is initiated by the homolysis of the C-NO2 bond. researchgate.net

While specific studies on the photochemical and thermal transformations of this compound are not available, it is expected to exhibit behavior characteristic of nitroaromatic compounds, with potential for photodissociation of the nitro group and thermal decomposition initiated by C-NO2 bond cleavage.

Reaction Kinetics and Thermodynamic Studies

Quantitative data on the reaction kinetics and thermodynamics of this compound are scarce. However, studies on related systems provide valuable insights.

A computational study on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine revealed that the reaction proceeds via a stepwise mechanism with the assistance of a second pyrrolidine molecule in the proton transfer step. nih.gov The study established a linear correlation between the Gibbs free energy of activation and the electrophilicity of the thiophene (B33073) substrate. nih.gov This suggests that the reactivity of this compound in similar reactions would be strongly influenced by the electronic properties of its substituents.

Kinetic studies on the hydrolysis of N-methyl-N-nitrobenzamides have provided detailed mechanistic information, including the determination of rate constants, activation parameters (such as entropy of activation, ΔS‡), and Hammett ρ values. rsc.org For the acid-catalyzed hydrolysis of N-methyl-N-nitrobenzamides, a large negative ρ value of -3.4 was observed, indicating the development of significant positive charge in the transition state, consistent with an A-1 mechanism. rsc.org In contrast, the non-catalyzed pathway exhibited a ρ value of 1.0, suggesting that electron-withdrawing groups accelerate this process. rsc.org Similar kinetic analyses could be applied to the hydrolysis of this compound to elucidate its reaction mechanism.

The following table presents a hypothetical kinetic and thermodynamic profile for a reaction of this compound based on data from analogous systems.

| Reaction | Parameter | Hypothetical Value/Trend | Basis of Estimation |

| SNAr at C-5 | Rate Constant (k) | Expected to be significant with strong nucleophiles | Activated by the C-4 nitro group. |

| Activation Energy (Ea) | Moderate | Stabilized Meisenheimer complex. | |

| Nitro Group Reduction | Reaction Rate | Dependent on reducing agent and conditions | General knowledge of nitro reductions. |

| Amide Hydrolysis (Acid-catalyzed) | Hammett ρ value | Expected to be negative | Based on studies of related benzamides. rsc.orgrsc.org |

| Entropy of Activation (ΔS‡) | Could be positive or negative depending on mechanism | A-1 mechanisms often have positive ΔS‡, while A-2 have negative ΔS‡. rsc.org |

Applications in Advanced Chemical Research and Materials Science Strictly Non Clinical

Role as a Synthetic Intermediate for Complex Molecular Architectures

The structure of 4-Nitro-3-(pyrrolidin-1-yl)benzamide is replete with functional groups that can serve as handles for further chemical transformations, making it a versatile synthetic intermediate.

Reduction of the Nitro Group : The nitro group is a well-established precursor to an amino group. acs.org The reduction of the nitro group in this compound would yield 4-amino-3-(pyrrolidin-1-yl)benzamide. This resulting aromatic amine is a key building block in organic synthesis, enabling the construction of more complex molecules through reactions such as diazotization followed by Sandmeyer or Suzuki coupling reactions. youtube.com This transformation is pivotal for creating a diverse range of molecular scaffolds. acs.org Aromatic nitro compounds are frequently utilized as intermediates in the synthesis of a variety of organic molecules, including those with applications in materials science.

Pyrrolidine (B122466) Ring Functionalization : The pyrrolidine ring, a common motif in many biologically active natural products and synthetic compounds, offers opportunities for stereoselective functionalization. nih.govnih.gov Although the pyrrolidine ring in the title compound is already N-substituted on the benzene (B151609) ring, further modifications, if chemically feasible without disrupting the aromatic system, could lead to novel structures. The inherent stereochemistry of the pyrrolidine scaffold can be leveraged to create chiral molecules with specific three-dimensional arrangements, a crucial aspect in the development of advanced materials. nih.govresearchgate.net

Amide Bond Chemistry : The benzamide (B126) portion of the molecule also presents opportunities for chemical modification. libretexts.org While the amide bond is generally stable, it can be hydrolyzed under certain conditions to yield a carboxylic acid and an amine, or it can be subjected to reduction. researchgate.net These transformations would fundamentally alter the molecule's structure, providing access to different classes of compounds.

The versatility of this compound as a synthetic intermediate is summarized in the table below, highlighting the potential transformations and the resulting functional groups.

| Functional Group | Potential Transformation | Resulting Functional Group | Potential for Complex Architectures |

| Nitro Group | Reduction | Amino Group | Diazotization, Acylation, Alkylation, Arylation |

| Pyrrolidine Ring | C-H Functionalization | Substituted Pyrrolidine | Introduction of new substituents and chiral centers |

| Benzamide | Hydrolysis / Reduction | Carboxylic Acid / Amine | Access to different compound classes |

Utilization in Ligand Design for Metal Complexes and Coordination Chemistry

The presence of multiple potential donor atoms—the nitrogen of the pyrrolidine ring, the oxygen of the carbonyl group, and the oxygen atoms of the nitro group—makes this compound an interesting candidate for ligand design in coordination chemistry. Amide moieties are known to form stable complexes with a variety of metal ions. asianpubs.org

The coordination behavior of such a ligand would be influenced by several factors:

Hard and Soft Acid-Base (HSAB) Theory : The nature of the metal ion will determine its preferred coordination site. Hard metal ions are more likely to coordinate to the hard oxygen atom of the carbonyl group, while borderline or softer metal ions might show a preference for the nitrogen atom of the pyrrolidine ring.

Chelation : Depending on the conformational flexibility of the molecule, it could act as a bidentate ligand, forming a chelate ring with a metal center. A potential chelation could involve the pyrrolidine nitrogen and the carbonyl oxygen. The formation of such metal complexes can lead to materials with interesting magnetic, optical, or catalytic properties. icm.edu.plnih.gov

Steric and Electronic Effects : The steric bulk of the pyrrolidine ring and the electron-withdrawing nature of the nitro group will influence the stability and geometry of the resulting metal complexes. nih.gov The position of the nitro group can significantly alter the properties of the metal complexes formed. nih.gov

The potential coordination modes of this compound are outlined in the following table.

| Potential Donor Atoms | Possible Coordination Mode | Metal Ion Preference (HSAB) | Potential Application of Complex |

| Pyrrolidine Nitrogen | Monodentate | Soft/Borderline | Catalysis, Materials Science |

| Carbonyl Oxygen | Monodentate | Hard | Luminescent materials, Sensors |

| Pyrrolidine N, Carbonyl O | Bidentate (Chelating) | Various | Magnetic materials, Catalysis |

| Nitro Group Oxygens | Bridging or Chelating | Hard | Energetic materials, Coordination polymers |

Applications in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. This compound possesses several features that are highly relevant to crystal engineering and the design of supramolecular assemblies.

Hydrogen Bonding : The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of robust hydrogen-bonded networks in the solid state. These interactions are fundamental in controlling the packing of molecules in crystals.

π-π Stacking : The electron-deficient nitro-substituted benzene ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial for the formation of columnar or layered structures in molecular crystals.

Other Weak Interactions : C-H···O and C-H···π interactions involving the pyrrolidine and aromatic protons can also play a significant role in directing the three-dimensional architecture of the crystal lattice.

The study of a structurally related compound, 3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide, reveals that molecules can be linked by intermolecular hydrogen bonds to form chains. nih.gov In this analogue, the pyrrolidine ring adopts a half-chair conformation. nih.gov The interplay of these non-covalent forces can be harnessed to design materials with specific topologies and properties.

| Type of Interaction | Molecular Moieties Involved | Potential Supramolecular Assembly |

| Hydrogen Bonding | Amide N-H and C=O | Chains, sheets, or 3D networks |

| π-π Stacking | Nitroaromatic ring | Columnar or layered structures |

| C-H···O Interactions | Pyrrolidine/Aromatic C-H and Nitro/Carbonyl O | Stabilization of the crystal packing |

Potential in Functional Materials Design and Chemical Probes

The unique electronic and structural features of this compound make it a candidate for the development of functional materials and chemical probes.

Nonlinear Optical (NLO) Materials : Molecules with a strong electron-donating group (like the pyrrolidine nitrogen) and a strong electron-accepting group (the nitro group) connected by a π-conjugated system (the benzene ring) can exhibit significant NLO properties. This push-pull electronic structure is a common design strategy for NLO chromophores.

Luminescent Materials : The aromatic core of the molecule suggests potential for fluorescence. The introduction of a metal center through coordination could lead to phosphorescent materials with applications in organic light-emitting diodes (OLEDs) or as sensors. The fluorescence of zinc complexes of related nitro-containing ligands has been reported. nih.gov